molecular formula C17H21N3O3 B6492277 N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-propylethanediamide CAS No. 898455-80-6

N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-propylethanediamide

Cat. No.: B6492277
CAS No.: 898455-80-6
M. Wt: 315.37 g/mol
InChI Key: VMGSXAQYEJVBIZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties This compound (CAS: 1428355-35-4) is a tricyclic amide derivative with the molecular formula C₂₀H₂₁N₃O₄ and a molecular weight of 367.4 g/mol . Its core structure comprises a 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene moiety fused with a propylethanediamide group. Synonyms include N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}-3-phenylpropanamide and MLS000879216, indicating its structural versatility . Solubility in aqueous media at pH 7.4 is 40.3 µg/mL, suggesting moderate hydrophilicity .

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-7-18-16(22)17(23)19-13-9-11-4-3-8-20-14(21)6-5-12(10-13)15(11)20/h9-10H,2-8H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGSXAQYEJVBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Relevance

The compound belongs to a class of azatricyclic derivatives with modifications in substituents and functional groups. Key analogs and their comparative features are summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (µg/mL) Biological Activity Reference
Target Compound (1428355-35-4) C₂₀H₂₁N₃O₄ 367.4 Propylethanediamide 40.3 (pH 7.4) Under investigation (potential CNS ligand)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide (898427-54-8) C₂₁H₂₂N₂O₂ 334.4 Phenylpropanamide 40.3 (pH 7.4) Sigma-1 receptor modulation
1-Azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-carbaldehyde (CAS: Unspecified) C₁₃H₁₅NO 201.27 Carbaldehyde Not reported Synthetic intermediate
N-(3-hydroxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide (898427-73-1) C₂₀H₂₄N₄O₄ 392.4 Hydroxypropyl-oxalamide Not reported Experimental CNS candidate
Pentazocine (359-83-1) C₁₉H₂₇NO 285.4 Methylbutenyl High (lipophilic) Synthetic opioid agonist

Key Findings

Structural Flexibility vs. Bioactivity: The target compound’s propylethanediamide substituent distinguishes it from phenylpropanamide analogs (e.g., 898427-54-8), which exhibit sigma-1 receptor affinity . Compared to pentazocine (a synthetic opioid with a similar tricyclic core), the absence of a methylbutenyl group in the target compound likely reduces opioid receptor binding, shifting its pharmacological profile toward non-opioid pathways .

Solubility and Pharmacokinetics :

  • The target compound shares identical solubility (40.3 µg/mL) with 898427-54-8, suggesting comparable bioavailability. However, the hydroxypropyl-oxalamide analog (898427-73-1) may exhibit higher solubility due to its polar hydroxy group, though data are lacking .

Synthetic Utility: The carbaldehyde derivative (C₁₃H₁₅NO) serves as a precursor for further functionalization, highlighting the synthetic versatility of the azatricyclic core .

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